molecular formula C9H19NO3 B064323 (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate CAS No. 168827-86-9

(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate

Cat. No. B064323
CAS RN: 168827-86-9
M. Wt: 189.25 g/mol
InChI Key: BDAXTHWMUZLOHK-ZETCQYMHSA-N
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Description

“(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate” is a chemical compound that has been studied in the context of organic chemistry . It has been used in the preparation of optically active monoprotected 2-amino-2-methyl-1,3-propanediol .


Synthesis Analysis

The compound can be prepared from methyl (S)-2-methyl-3-hydroxypropanoate . The synthesis involves a dirhodium(II)-catalyzed C–H amination reaction . This reaction proceeds more smoothly than those of their 2-(methoxycarbonyl)propyl derivative to give the corresponding oxazolidinone in excellent yield .


Chemical Reactions Analysis

The compound undergoes a dirhodium(II)-catalyzed C–H amination reaction . This reaction is a powerful tool for the synthesis of optically active nitrogen-containing compounds . The resulting oxazolidinone was converted efficiently into both ®-monoprotected and (S)-monoprotected 2-amino-2-methyl-1,3-propanediols .

Scientific Research Applications

Chemical Structure and Properties

TERT-BUTYL N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE (CAS RN: 160232-08-6) has the following properties:

Applications

a. Organic Synthesis and Medicinal Chemistry: TERT-BUTYL N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, especially in the field of medicinal chemistry. Its hydroxyl and carbamate functional groups make it amenable to various transformations, such as amidation, esterification, and nucleophilic substitutions.

b. Protecting Group in Peptide Synthesis: The compound finds utility as a protecting group for amino acids during peptide synthesis. Specifically, it acts as a Boc (tert-butoxycarbonyl) protecting group for the amino group. After peptide assembly, the Boc group can be selectively removed under mild conditions, revealing the desired peptide sequence.

c. Diels-Alder Reactions: TERT-BUTYL N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE can generate t-Boc–N=O, which serves as a dienophile in Diels-Alder reactions. These cycloadditions are valuable for constructing complex ring systems and heterocycles.

d. Biological Studies: Researchers explore the compound’s effects on biological systems. It may interact with enzymes, receptors, or other biomolecules due to its structural features. Investigating its impact on cellular processes and potential therapeutic applications is an ongoing area of study.

e. Materials Science: The compound’s unique structure could contribute to the development of novel materials. Researchers might explore its use in polymer chemistry, supramolecular assemblies, or drug delivery systems.

f. Pharmacology and Drug Design: Given its potential bioactivity, TERT-BUTYL N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE could inspire the design of new drugs or serve as a lead compound for further optimization.

g. Environmental Chemistry: Studying its fate in the environment, degradation pathways, and potential ecological impact is essential, especially considering its aquatic toxicity.

Mechanism of Action

The mechanism of action involves the oxidation of the carbamate with PhI(OAc)2 to form an iodonium ylide, which is transformed to a rhodium nitrenoid with the elimination of iodobenzene . The nitrogen atom is then inserted stereospecifically .

properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAXTHWMUZLOHK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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